1-Ethyl-3-methylimidazolium

概要

説明

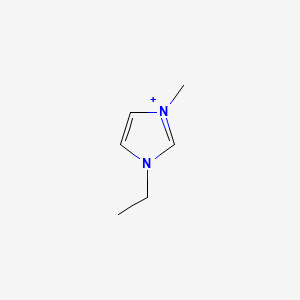

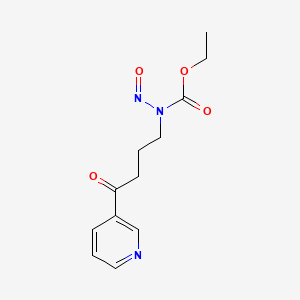

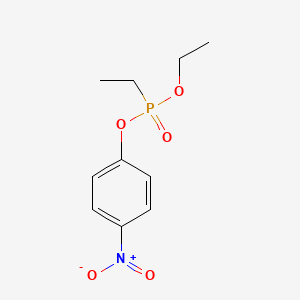

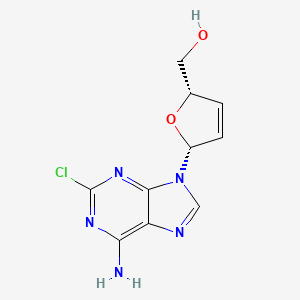

1-Ethyl-3-methylimidazolium chloride is an organic salt and a room-temperature ionic liquid (RTIL). It is used as a solvent in many organic reactions due to its unique properties like small vapor pressures, high thermal stabilities, and ionic conductivities . The cation consists of a five-membered ring with two nitrogen and three carbon atoms, i.e., a derivative of imidazole, with ethyl and methyl groups substituted at the two nitrogen atoms .

Synthesis Analysis

The synthesis of 1-Ethyl-3-methylimidazolium involves complex molecular interactions. Density functional theory (DFT) calculations with Grimme’s B97D functional including dispersion are employed to provide both structural and electronic insight into these interactions . The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers show differences from the conventional H-bonds .Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylimidazolium is characterized by a five-membered ring with two nitrogen and three carbon atoms . The cation consists of a derivative of imidazole, with ethyl and methyl groups substituted at the two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving 1-Ethyl-3-methylimidazolium are complex and involve multifold interactions . The interaction energies, stabilization energies, and natural orbital analysis of the ion pair conformers are thoroughly analyzed and discussed .Physical And Chemical Properties Analysis

The physical and electrochemical properties of 1-Ethyl-3-methylimidazolium ionic liquids of mixed anions have been investigated . Molar volume shows almost linear behavior, whereas molar conductivity is decreased by mixing for the systems involving (FH)2.3F .Safety And Hazards

将来の方向性

特性

CAS番号 |

65039-03-4 |

|---|---|

製品名 |

1-Ethyl-3-methylimidazolium |

分子式 |

C6H11N2+ |

分子量 |

111.17 g/mol |

IUPAC名 |

1-ethyl-3-methylimidazol-3-ium |

InChI |

InChI=1S/C6H11N2/c1-3-8-5-4-7(2)6-8/h4-6H,3H2,1-2H3/q+1 |

InChIキー |

NJMWOUFKYKNWDW-UHFFFAOYSA-N |

SMILES |

CCN1C=C[N+](=C1)C |

正規SMILES |

CCN1C=C[N+](=C1)C |

その他のCAS番号 |

65039-03-4 |

同義語 |

(Emim)(Ac) (emIm)(ba) 1-ethyl-3-methyl-1H-imidazolium ethyl sulfate 1-ethyl-3-methylimidazolium 1-ethyl-3-methylimidazolium acetate 1-ethyl-3-methylimidazolium benzoate 1-ethyl-3-methylimidazolium ethylsulfate 1-ethyl-3-methylimidazolium hexafluorophosphate 1-ethyl-3-methylimidazolium methylphosphate 1-ethyl-3-methylimidazolium triflate 1H-imidazolium, 3-ethyl-1-methyl- 1H-imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1) 3-ethyl-1-methyl-1H-imidazolium 3-ethyl-1-methylimidazolium C2MIM compound EMI PF6 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9S)-7-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1214462.png)